molecular formula C19H17N7O4S B2977394 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 1171871-01-4

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2977394
CAS No.: 1171871-01-4
M. Wt: 439.45
InChI Key: UZMDHYIUONZSLN-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a diverse array of functional groups This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the furan and tetrazole groups. The thiolan-3-yl group is then incorporated, and the final step involves the formation of the carboxamide linkage. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound by replacing specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride
  • (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

Uniqueness

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical properties and potential applications. Its structural complexity and versatility make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O4S/c27-19(21-13-3-5-14(6-4-13)25-12-20-23-24-25)16-10-17(18-2-1-8-30-18)26(22-16)15-7-9-31(28,29)11-15/h1-6,8,10,12,15H,7,9,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMDHYIUONZSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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